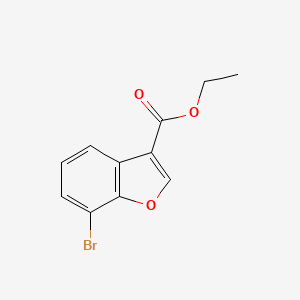
Ethyl 7-bromobenzofuran-3-carboxylate
描述
准备方法
The synthesis of Ethyl 7-bromobenzofuran-3-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to yield ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and bromination at the 7-position yields this compound .
化学反应分析
Ethyl 7-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 7-bromobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Ethyl 7-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated .
相似化合物的比较
Ethyl 7-bromobenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group at the 5-position instead of a bromine atom at the 7-position.
Benzofuran-2-carboxylic acid: Lacks the ethyl ester group and the bromine atom, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
生物活性
Ethyl 7-bromobenzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . The compound features a benzofuran ring substituted with a bromine atom and an ethyl ester group, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting anti-tumor and antiviral effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell growth.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways involved in disease processes.
Biological Activity
Numerous studies have reported the biological activities of benzofuran derivatives, including this compound. These activities include:
- Anti-tumor Effects : Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown growth inhibitory effects with GI50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
- Antibacterial Properties : this compound has been investigated for its antibacterial activity against several pathogenic bacteria. Preliminary results suggest potential effectiveness against Gram-positive and Gram-negative bacteria .
- Antioxidative Activity : The compound may also exhibit antioxidative properties, contributing to its therapeutic potential by mitigating oxidative stress-related damage in cells .
Case Studies
- Anti-cancer Activity : A study evaluating various benzofuran derivatives found that compounds similar to this compound showed promising anti-cancer activity with IC50 values ranging from 2.20 μM to 5.86 μM across different cancer cell lines .
- Antibacterial Evaluation : In a comparative study on benzofuran derivatives, this compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
| Compound | Anti-tumor Activity (GI50 μM) | Antibacterial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 2.20 - 5.86 | 15 (S. aureus), 12 (E. coli) |
| Ethyl 6-bromobenzofuran-2-carboxylate | 1.85 - 4.50 | 18 (S. aureus), 10 (E. coli) |
| Ethyl 5-nitrobenzofuran-2-carboxylate | 3.00 - 6.00 | 14 (S. aureus), 11 (E. coli) |
属性
IUPAC Name |
ethyl 7-bromo-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZWLMXQVQHHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














